2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
CAS No.: 894062-99-8
Cat. No.: VC5635174
Molecular Formula: C17H13N5OS
Molecular Weight: 335.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894062-99-8 |
|---|---|
| Molecular Formula | C17H13N5OS |
| Molecular Weight | 335.39 |
| IUPAC Name | 2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13N5OS/c23-17(10-14-5-2-8-24-14)19-13-4-1-3-12(9-13)15-6-7-16-20-18-11-22(16)21-15/h1-9,11H,10H2,(H,19,23) |
| Standard InChI Key | OFJBFLUZKDJIHJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(thiophen-2-yl)-N-(3-{[1, triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide, reflects its hybrid structure combining three heterocyclic systems:
-
A thiophene ring at position 2 of the acetamide group.
-
A triazolopyridazine core (1,2,4-triazolo[4,3-b]pyridazine) linked to a phenyl ring.
Molecular Formula: C₁₇H₁₃N₅OS
Molecular Weight: 335.4 g/mol .
Synonyms:
Table 1: Comparative Molecular Data for Triazolopyridazine Derivatives
Stereoelectronic Properties
The triazolopyridazine core exhibits planar geometry, enabling π-π stacking interactions with biological targets. Quantum mechanical calculations predict:
-
Dipole Moment: ~5.2 D (enhanced by the polar acetamide group).
-
LogP: 2.8 ± 0.3, indicating moderate lipophilicity suitable for membrane penetration .
-
Hydrogen Bond Acceptors: 6 (N and O atoms).
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically involves sequential heterocycle formation:
-
Pyridazine Ring Construction: Condensation of diaminopyridazine with aldehydes under acidic conditions.
-
Triazole Annulation: Cyclization using nitrous acid or diazotization reagents.
-
Thiophene-Acetamide Coupling: Ullmann or Buchwald-Hartwig amidation .
Key Synthetic Challenges
-
Regioselectivity: Ensuring correct positioning of substituents on the triazolopyridazine core.
-
Purification: Separation of polar byproducts via silica gel chromatography (hexane:ethyl acetate gradients) .
-
Yield Optimization: Reported yields range from 12% (initial steps) to 68% (final coupling) .
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | HNO₂, HCl, 0°C → 25°C, 12h | 45 | 92 |
| Acetamide Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 110°C, 24h | 68 | 98 |
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
ADME Properties
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption potential).
-
CYP450 Metabolism: Primarily CYP3A4-mediated oxidation (t₁/₂ = 4.2h in human microsomes) .
Biological Activities and Mechanisms
Antiparasitic Efficacy
In vitro screens against Cryptosporidium parvum demonstrated:
-
Selectivity Index: >100 vs. mammalian cells (HEK293) .
Mechanistic studies suggest inhibition of parasite-specific tyrosine kinases or calcium-dependent pathways .
hERG Channel Inhibition
A critical safety concern is the compound’s interaction with the hERG potassium channel:
-
Structural Mitigation: Replacing the urea linker with acetamide (as in SLU-2633) reduced hERG affinity 3-fold .
Therapeutic Applications and Clinical Outlook
Cryptosporidiosis Treatment
With 220,000 annual deaths globally, the compound addresses an urgent need:
-
In Vivo Efficacy: 2.1 log reduction in oocyst shedding (neonatal mouse model) .
-
Dosing: 50 mg/kg BID orally, achieving intestinal concentrations >10× EC₅₀ .
Oncology Explorations
Preliminary data on analogs show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume